molecular formula C16H16O5 B14293026 1-Phenoxypropan-2-yl 2,4-dihydroxybenzoate CAS No. 124709-59-7

1-Phenoxypropan-2-yl 2,4-dihydroxybenzoate

Cat. No.: B14293026
CAS No.: 124709-59-7
M. Wt: 288.29 g/mol
InChI Key: JGIMWPFTMULLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenoxypropan-2-yl 2,4-dihydroxybenzoate is an organic compound that combines the structural features of phenoxypropanol and dihydroxybenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenoxypropan-2-yl 2,4-dihydroxybenzoate typically involves the esterification of 1-phenoxypropan-2-ol with 2,4-dihydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Phenoxypropan-2-yl 2,4-dihydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenoxypropanone derivatives.

    Reduction: The ester bond can be reduced to yield the corresponding alcohol and acid.

    Substitution: The hydroxyl groups on the benzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products:

    Oxidation: Phenoxypropanone derivatives.

    Reduction: 1-Phenoxypropan-2-ol and 2,4-dihydroxybenzoic acid.

    Substitution: Halogenated benzoate derivatives.

Scientific Research Applications

1-Phenoxypropan-2-yl 2,4-dihydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenoxypropan-2-yl 2,4-dihydroxybenzoate involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the dihydroxybenzoate moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-Phenoxypropan-2-yl acetate: Similar in structure but with an acetate group instead of the dihydroxybenzoate moiety.

    Phenylacetone: Shares the phenyl group but differs in the functional groups attached to the carbon chain.

Uniqueness: 1-Phenoxypropan-2-yl 2,4-dihydroxybenzoate is unique due to the presence of both phenoxy and dihydroxybenzoate groups, which confer distinct chemical and biological properties. Its dual functionality allows for diverse applications and interactions that are not observed in simpler analogs.

Properties

CAS No.

124709-59-7

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

1-phenoxypropan-2-yl 2,4-dihydroxybenzoate

InChI

InChI=1S/C16H16O5/c1-11(10-20-13-5-3-2-4-6-13)21-16(19)14-8-7-12(17)9-15(14)18/h2-9,11,17-18H,10H2,1H3

InChI Key

JGIMWPFTMULLRJ-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1)OC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.